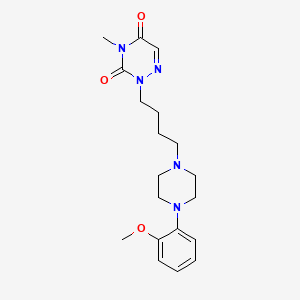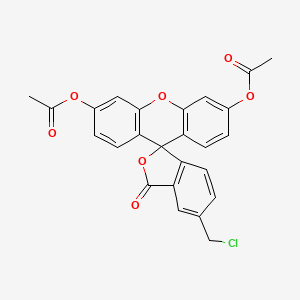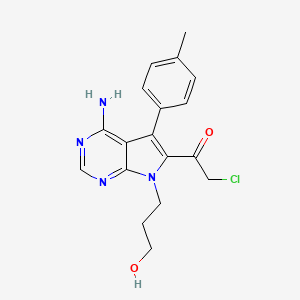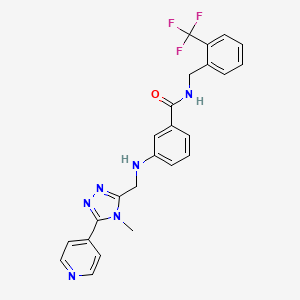
Unii-N4Y2V13I7F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-[11C]methylamphetamine, commonly referred to as [11C]MMP, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of phenylalkylamine and serves as a cerebral blood flow (CBF) tracer with high resolution and sensitivity . This compound is particularly valuable in medical imaging due to its ability to provide detailed images of brain activity and blood flow.
Preparation Methods
The synthesis of [11C]MMP involves the radiosynthesis of the compound using carbon-11, a radioactive isotope. The process begins with the production of [11C]carbon dioxide, which is then converted into [11C]methyl iodide. This intermediate is used in the methylation of N-isopropylamphetamine to produce [11C]MMP . The decay-corrected yields of [11C]MMP at the end of synthesis are approximately 41.4%, with a radiochemical purity of 99.7% . The industrial production of [11C]MMP follows similar synthetic routes but on a larger scale, ensuring compliance with product specifications and safety standards.
Chemical Reactions Analysis
[11C]MMP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert [11C]MMP into its reduced forms, although these reactions are less common.
Substitution: The methyl group in [11C]MMP can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[11C]MMP has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in PET imaging to study chemical reactions and molecular interactions.
Biology: Helps in understanding biological processes by providing detailed images of brain activity and blood flow.
Medicine: Used in the diagnosis and monitoring of neurological disorders such as dementia and Alzheimer’s disease.
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of [11C]MMP involves its binding to specific molecular targets in the brain, such as the sigma receptor. This binding allows the compound to act as a tracer, providing detailed images of cerebral blood flow and brain activity. The pathways involved in its action include the oxidative metabolism of glucose, which supports brain activity .
Comparison with Similar Compounds
[11C]MMP can be compared with other similar compounds, such as:
[11C]MSMA: Another carbon-11 labeled compound used as a PET imaging agent.
[11C]CGS 25966: A carbon-11 labeled matrix metalloproteinase inhibitor used in cancer research.
What sets [11C]MMP apart is its high resolution and sensitivity as a CBF tracer, making it particularly valuable in neurological studies and medical imaging .
Properties
CAS No. |
179756-61-7 |
|---|---|
Molecular Formula |
C19H27N5O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
InChI Key |
MEKSQRMXWZHFIP-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Appearance |
Solid powder |
Key on ui other cas no. |
179756-61-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CUMI-101; CUMI 101; CUMI101; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)









![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)

